molecular formula C25H27NO5 B4042983 dimethyl 1-(3-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-(3-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4042983
M. Wt: 421.5 g/mol
InChI Key: AZVTZHYSVRJVDH-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C25H27NO5 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.18892296 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselectivity in Kinetic Resolution

The research explored the impact of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine derivatives. It found that a methyl ester at the 5-position and a long or branched acyl chain at C3 provided the highest enantiomeric ratios, indicating the potential for precise stereoselective synthesis in medicinal chemistry applications. The study demonstrated that by modifying the acyl chain characteristics, the enantioselectivity of reactions involving dihydropyridine derivatives could be significantly influenced, providing a pathway for the synthesis of enantiomerically pure compounds which are crucial in drug development (Sobolev et al., 2002).

Synthesis of Heterocyclic Compounds

Another study focused on the vinylphosphonium salt mediated synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives, showcasing the reactivity of dimethyl acetylenedicarboxylate with heterocyclic compounds. This research highlights the versatility of dimethyl acetylenedicarboxylate in synthesizing complex heterocyclic structures, which are valuable in the development of new pharmaceuticals and materials due to their diverse biological activities (Yavari et al., 2002).

Intramolecular Capture of Dipolar Intermediates

The synthesis of pyrrolizines by intramolecular capture of 1,4-dipolar intermediates in reactions of enamines with dimethyl acetylenedicarboxylate demonstrates the compound's role in creating complex organic structures. This study illustrates the potential of dimethyl acetylenedicarboxylate in facilitating novel reaction pathways for the construction of cyclic compounds, which are of interest for their pharmacological properties (Verboom et al., 1981).

Triphenylphosphine-Catalyzed Synthesis

Research into the triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates underlines the catalytic capabilities of dimethyl acetylenedicarboxylate in organic synthesis. This work contributes to the broader understanding of catalyzed reactions, offering insights into developing more efficient synthetic routes for organic compounds, which could have implications in various fields including drug synthesis and materials science (Yavari et al., 2002).

Properties

IUPAC Name

dimethyl 1-(3-methylphenyl)-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-5-13-31-20-11-9-18(10-12-20)23-21(24(27)29-3)15-26(16-22(23)25(28)30-4)19-8-6-7-17(2)14-19/h6-12,14-16,23H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVTZHYSVRJVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.